molecular formula C19H24N6O5 B13946882 7-(3-(N-Methylnicotinyloxyethylamino)-2-hydroxypropyl)theophylline CAS No. 51920-73-1

7-(3-(N-Methylnicotinyloxyethylamino)-2-hydroxypropyl)theophylline

Cat. No.: B13946882
CAS No.: 51920-73-1
M. Wt: 416.4 g/mol
InChI Key: FCWYHNPIADNOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester is a complex organic compound derived from nicotinic acid. This compound is notable for its unique structure, which includes a purine moiety and a nicotinic acid derivative, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester typically involves multiple stepsCommon reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in solvents like toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

Nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester is unique due to its combination of a purine moiety with a nicotinic acid derivative. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

51920-73-1

Molecular Formula

C19H24N6O5

Molecular Weight

416.4 g/mol

IUPAC Name

2-[[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]-methylamino]ethyl pyridine-3-carboxylate

InChI

InChI=1S/C19H24N6O5/c1-22(7-8-30-18(28)13-5-4-6-20-9-13)10-14(26)11-25-12-21-16-15(25)17(27)24(3)19(29)23(16)2/h4-6,9,12,14,26H,7-8,10-11H2,1-3H3

InChI Key

FCWYHNPIADNOEV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCOC(=O)C3=CN=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.